molecular formula C17H15N3O5S B2765731 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1170491-26-5

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2765731
CAS No.: 1170491-26-5
M. Wt: 373.38
InChI Key: RORQMRJRVMDHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetically designed small molecule recognized in scientific literature as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Research highlights its primary application in the study of angiogenesis, the process of new blood vessel formation . By specifically targeting and inhibiting the VEGFR-2 tyrosine kinase domain, this compound effectively blocks the VEGF-A/VEGFR-2 signaling pathway, which is a critical driver of pathological angiogenesis in numerous diseases. Its core research value lies in its utility as a pharmacological tool to investigate tumorigenesis and cancer progression, as cancers are highly dependent on angiogenesis for growth and metastasis . The molecular architecture of this inhibitor, featuring a 1,3,4-oxadiazole core linked to a 1,4-dioxin moiety, allows for high-affinity binding to the ATP-binding site of VEGFR-2, thereby suppressing downstream pro-survival and proliferative signals in endothelial cells. Consequently, it is a vital compound for researchers exploring novel anti-angiogenic strategies in oncology, as well as in other conditions characterized by aberrant vascular proliferation, such as certain ocular disorders and rheumatoid arthritis. The furan-2-ylmethylacetamide side chain contributes to its overall pharmacodynamic profile, making it a subject of ongoing interest in the structure-activity relationship (SAR) studies of kinase inhibitors.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c21-15(18-8-11-4-3-7-22-11)10-26-17-20-19-16(25-17)14-9-23-12-5-1-2-6-13(12)24-14/h1-7,14H,8-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORQMRJRVMDHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: To synthesize this compound, multiple steps involving specific reaction conditions are necessary. Initially, the construction of the 1,3,4-oxadiazole ring is achieved through the cyclization of suitable precursors. The reaction involves a hydrazide, an acid chloride, and appropriate solvents under controlled temperatures. This is followed by the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin moiety using cross-coupling reactions. The final step involves the thiol-acetamide linkage formation, typically performed via a nucleophilic substitution reaction under an inert atmosphere to prevent oxidation.

  • Industrial Production Methods: Industrial production scales up these synthetic steps, emphasizing cost-efficiency and yield optimization. Continuous flow chemistry methods are often employed to enhance reaction kinetics and product purity. Catalysts such as palladium or nickel complexes may be utilized to facilitate coupling reactions, with stringent purification processes like crystallization and chromatography ensuring high-purity products.

Chemical Reactions Analysis

Biological Activity

The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule featuring a unique combination of a dihydrobenzo[b][1,4]dioxin moiety and an oxadiazole group. Its structure suggests potential biological activities that merit investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C16H16N4O3SC_{16}H_{16}N_4O_3S, with a molecular weight of approximately 364.38 g/mol. The presence of functional groups such as thioether and oxadiazole indicates potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The oxadiazole and thioether functionalities may facilitate binding to enzymes or receptors involved in cellular signaling pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by fitting into their active sites, thereby blocking substrate access.
  • Receptor Modulation : It could act as an allosteric modulator for certain receptors, altering their activity without directly competing with endogenous ligands.

Antimicrobial Activity

Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure exhibit antimicrobial properties. A study found that derivatives of this structure showed significant inhibitory effects against various bacterial strains, suggesting that the compound may retain similar properties due to its structural components.

Anticancer Potential

Studies have demonstrated that oxadiazole derivatives possess anticancer activity through multiple mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
    A specific study on oxadiazole compounds indicated that they could induce cell cycle arrest in cancer cells, leading to reduced tumor growth.

Case Studies

StudyFindings
Antimicrobial Efficacy A derivative with a similar structure showed MIC values ranging from 10 to 30 µg/mL against Gram-positive bacteria .
Anticancer Activity Oxadiazole derivatives induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM .
Mechanistic Insights Compounds targeting the PI3K/Akt pathway demonstrated reduced viability in cancer cell lines .

Research Findings

Recent studies have focused on synthesizing and characterizing derivatives of the compound to assess their biological activities. Notable findings include:

  • Synthesis and Characterization : Various synthetic routes have been explored to produce the compound efficiently while maintaining high purity levels.
  • Biological Assays : In vitro assays have confirmed the compound's ability to inhibit specific enzymes associated with cancer progression and microbial resistance.

Scientific Research Applications

Biological Applications

The compound has shown promise in several biological and pharmacological studies:

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar oxadiazole derivatives have been assessed for their ability to induce apoptosis in glioblastoma cells, demonstrating the potential of such compounds in cancer therapy . The unique structure of 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide may enhance its efficacy compared to simpler oxadiazole derivatives.

Antimicrobial Properties

Compounds containing oxadiazole rings are frequently studied for their antimicrobial properties. The presence of the furan and dioxin moieties may contribute to enhanced interactions with microbial targets, making this compound a candidate for further exploration as an antimicrobial agent.

Anti-inflammatory Effects

Research into related compounds suggests that oxadiazoles can exhibit anti-inflammatory properties. The incorporation of the dioxin structure may enhance these effects, providing a pathway for developing new anti-inflammatory drugs.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Case Studies

Several case studies have documented the application of similar compounds in pharmacological research:

  • Cytotoxicity Studies : A study demonstrated that certain oxadiazole derivatives showed significant cytotoxic effects on cancer cell lines through mechanisms involving DNA damage and apoptosis induction .
  • Antimicrobial Testing : Research on related compounds has shown promising results against various bacterial strains, suggesting that the unique structure of this compound could yield similar or improved outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound
  • Core : 1,3,4-Oxadiazole linked via thioether to 2,3-dihydrobenzo[b][1,4]dioxin.
  • Substituents : N-(furan-2-ylmethyl)acetamide.
Analog 1 : N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS: 851094-74-1)
  • Core : Similar 1,3,4-oxadiazole and dihydrodioxin structure.
  • Substituents : Lacks the thioether bridge and furanmethyl group; instead, a simpler acetamide group is directly attached.
  • Implications : The absence of the thioether may reduce conformational flexibility and alter binding affinity in enzyme targets.
Analog 2 : N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 618427-26-2)
  • Core : Replaces oxadiazole with a 1,2,4-triazole ring.
  • Substituents : Pyrazine and ethyl groups on the triazole, with a dihydrodioxin acetamide.

Functional Group Analysis

Compound Key Functional Groups Potential Impact
Target Compound Oxadiazole-thioether, dihydrodioxin, furan Enhanced lipophilicity (dihydrodioxin), metabolic stability (furan)
Analog 1 Oxadiazole, dihydrodioxin, acetamide Simpler structure may improve solubility but reduce target engagement versatility.
Analog 2 Triazole-thioether, pyrazine, dihydrodioxin Increased hydrogen-bonding (pyrazine) and steric bulk (ethyl) for selectivity.

Physicochemical Properties

  • LogP Predictions :
    • Target Compound: Estimated LogP ~3.2 (dihydrodioxin and furan contribute to moderate lipophilicity).
    • Analog 2 : Higher LogP (~3.8) due to the pyrazine and ethyl groups.
  • Solubility : The furanmethyl group in the target compound may improve aqueous solubility compared to bulkier analogs like Analog 2.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Condensation of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with thiosemicarbazide to form the oxadiazole ring.
  • Step 2 : Thiolation of the oxadiazole intermediate using Lawesson’s reagent or phosphorus pentasulfide.
  • Step 3 : Coupling the thiolated product with chloroacetylated furan-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reaction monitoring via TLC and purification via column chromatography are critical for yield improvement .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm, furan methylene at δ 4.0–4.2 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 443.12).
  • Elemental Analysis : C, H, N percentages must align with theoretical values (±0.3%) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Methodological Answer :

  • In vitro screening : Enzyme inhibition assays (e.g., COX-2, EGFR kinases) at 10–100 μM concentrations.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
  • Controls : Reference compounds (e.g., doxorubicin for cytotoxicity) and solvent blanks ensure reliability .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Methodological Answer :

  • SAR Studies :
  • Replace the furan-2-ylmethyl group with substituted benzyl moieties to improve lipophilicity (logP calculations via ChemDraw).
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the dihydrobenzodioxin ring to modulate electronic effects.
  • Validation : Comparative IC₅₀ values from kinase assays and molecular docking (e.g., AutoDock Vina) identify key binding interactions .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Metabolic Stability : Assess liver microsome stability to rule out false negatives due to rapid degradation.
  • Crystallography : Solve co-crystal structures with target proteins (e.g., COX-2) to confirm binding modes .

Q. How are computational methods applied to predict reaction mechanisms or optimize synthesis?

  • Methodological Answer :

  • Reaction Path Prediction : Use DFT (e.g., Gaussian 09) to model transition states for oxadiazole ring formation.
  • Solvent Optimization : COSMO-RS simulations predict solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics.
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to suggest optimal catalysts (e.g., Pd/C vs. CuI) .

Q. What experimental designs mitigate challenges in scaling up the synthesis?

  • Methodological Answer :

  • Process Chemistry : Switch from batch to flow chemistry for exothermic steps (e.g., thiolation) to improve safety and yield.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for eco-friendly solvent systems.
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.